Cas no 2228982-35-0 (2-(4-nitro-1H-pyrazol-3-yl)morpholine)
2-(4-nitro-1H-pyrazol-3-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-nitro-1H-pyrazol-3-yl)morpholine
- EN300-1793480
- 2228982-35-0
-
- Inchi: 1S/C7H10N4O3/c12-11(13)5-3-9-10-7(5)6-4-8-1-2-14-6/h3,6,8H,1-2,4H2,(H,9,10)
- InChI Key: ZEIQEJQEPTWPBL-UHFFFAOYSA-N
- SMILES: O1CCNCC1C1=C(C=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 198.07529019g/mol
- Monoisotopic Mass: 198.07529019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 95.8Ų
2-(4-nitro-1H-pyrazol-3-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793480-1g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-5g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-10g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 10g |
$6450.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-0.05g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-0.1g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-0.25g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-0.5g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-1.0g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1793480-2.5g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1793480-5.0g |
2-(4-nitro-1H-pyrazol-3-yl)morpholine |
2228982-35-0 | 5g |
$4349.0 | 2023-06-02 |
2-(4-nitro-1H-pyrazol-3-yl)morpholine Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(4-nitro-1H-pyrazol-3-yl)morpholine
Comprehensive Overview of 2-(4-nitro-1H-pyrazol-3-yl)morpholine (CAS No. 2228982-35-0): Properties, Applications, and Research Insights
The compound 2-(4-nitro-1H-pyrazol-3-yl)morpholine (CAS No. 2228982-35-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines a nitro-substituted pyrazole ring with a morpholine moiety, creating a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its role as a building block for more complex molecules, given its ability to participate in various chemical reactions.
In the context of current scientific trends, 2-(4-nitro-1H-pyrazol-3-yl)morpholine aligns with the growing demand for nitrogen-rich heterocycles in medicinal chemistry. The global pharmaceutical industry is actively exploring such compounds for their potential as kinase inhibitors and anti-inflammatory agents, addressing widespread health concerns like autoimmune diseases and cancer. The presence of both nitro and morpholine groups in this molecule makes it particularly valuable for structure-activity relationship (SAR) studies, a hot topic in modern drug design.
From a synthetic chemistry perspective, the CAS 2228982-35-0 compound offers several advantages. Its pyrazole-morpholine hybrid structure provides multiple sites for functionalization, enabling the creation of diverse derivative libraries. This characteristic resonates with the pharmaceutical industry's current focus on fragment-based drug discovery and combinatorial chemistry. Recent publications have highlighted its utility in developing selective enzyme modulators, particularly in the field of metabolic disorder research.
The physicochemical properties of 2-(4-nitro-1H-pyrazol-3-yl)morpholine make it suitable for various formulation approaches. Its moderate solubility profile and stability under physiological conditions have prompted investigations into its potential as a bioavailability enhancer for poorly soluble drugs. This aspect is particularly relevant given the increasing challenges in drug development, where nearly 40% of new chemical entities face solubility-related issues according to recent industry reports.
In agrochemical applications, derivatives of CAS 2228982-35-0 have shown promise as plant growth regulators and pest control agents. The agricultural sector's growing emphasis on sustainable crop protection solutions has driven research into novel heterocyclic compounds that offer targeted activity with reduced environmental impact. The nitropyrazole component of this molecule contributes to its potential bioactivity, while the morpholine moiety may influence its systemic movement in plants.
Analytical characterization of 2-(4-nitro-1H-pyrazol-3-yl)morpholine typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. These methods are crucial for quality control in both research and potential industrial-scale production. The compound's distinct spectral signatures facilitate its identification in complex mixtures, an important consideration for researchers working on multi-component reactions or high-throughput screening platforms.
Recent patent literature reveals growing intellectual property activity surrounding pyrazole-morpholine hybrids, with several applications citing CAS 2228982-35-0 as a key intermediate. This trend reflects the compound's importance in the development of next-generation small molecule therapeutics. Particularly in the field of central nervous system disorders, researchers are exploring its derivatives as potential modulators of neurotransmitter systems.
From a safety and handling perspective, standard laboratory precautions are recommended when working with 2-(4-nitro-1H-pyrazol-3-yl)morpholine. While not classified as hazardous under current regulations, proper personal protective equipment should be used, consistent with good laboratory practice for all chemical substances. The compound's stability data suggests compatibility with common organic solvents, making it convenient for various synthetic applications.
The commercial availability of CAS 2228982-35-0 through specialty chemical suppliers has facilitated its adoption in academic and industrial research settings. Current market analysis indicates steady demand for such fine chemicals, driven by ongoing drug discovery programs and material science innovations. Pricing trends reflect the compound's position as a research-grade intermediate with potential for scale-up as derivative applications mature.
Future research directions for 2-(4-nitro-1H-pyrazol-3-yl)morpholine may explore its coordination chemistry with transition metals, given the increasing interest in metal-organic frameworks and catalysts. Additionally, its potential in fluorescent probes development warrants investigation, considering the nitro group's electron-withdrawing properties and the morpholine ring's ability to influence electronic characteristics. These applications align well with current nanotechnology and diagnostic imaging trends.
In conclusion, 2-(4-nitro-1H-pyrazol-3-yl)morpholine (CAS No. 2228982-35-0) represents a valuable chemical entity with diverse potential across multiple scientific disciplines. Its unique structural features, combined with growing research interest in nitrogen-containing heterocycles, position it as an important compound in contemporary chemical research and development efforts. As synthetic methodologies advance and biological screening becomes more sophisticated, this molecule and its derivatives will likely play increasingly significant roles in addressing current challenges in healthcare, agriculture, and materials science.
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